4-((4-Methylbenzyl)oxy)benzofuran-6-carboxylicacid
Description
4-((4-Methylbenzyl)oxy)benzofuran-6-carboxylic acid is a benzofuran derivative featuring a carboxylic acid group at position 6 and a bulky (4-methylbenzyl)oxy substituent at position 4.
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C17H14O4/c1-11-2-4-12(5-3-11)10-21-16-9-13(17(18)19)8-15-14(16)6-7-20-15/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
JLJXRMPAHGSBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=CC3=C2C=CO3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Patent-Based Sequential Synthesis
A patented five-step method optimizes the synthesis of 4-benzofuran-carboxylic acid derivatives:
-
Silylation : 4-Hydroxyindanone is treated with BSA and tetrabutylammonium bromide (TBAB) at 50°C to form a silylated enol ether.
-
Ozonolysis : The enol ether is ozonized at −50°C, followed by reductive workup with trimethylphosphite.
-
Oxidation : The resultant dialdehyde is oxidized to a dicarboxylic acid using Jones reagent.
-
Esterification : Methylation with methanol and sulfuric acid yields the methyl ester.
-
Aromatization : Heating with PTSA in toluene induces cyclization to the benzofuran core.
Adapting this route, the 4-methylbenzyloxy group is introduced prior to aromatization via etherification of a phenolic intermediate.
Propargyl Alcohol Cyclization
A cyclocondensation strategy employs o-hydroxyphenyl propargyl alcohols, which undergo acid-catalyzed cyclization to form 3-substituted benzofurans. For example, treatment of 2-(4-methylbenzyloxy)phenyl propargyl alcohol with p-toluenesulfonic acid in dichloromethane generates the benzofuran ring in 80–86% yield. Subsequent oxidation of a methyl ester to the carboxylic acid completes the synthesis.
Comparative Analysis of Methods
The silylation-ozonolysis route offers superior purity and scalability, albeit with moderate yields. Propargyl cyclization provides higher yields but requires specialized starting materials. Williamson ether synthesis is versatile but may necessitate additional protection steps to prevent side reactions.
Industrial and Environmental Considerations
Large-scale production favors the silylation-ozonolysis method due to minimal intermediate isolation and solvent-free steps. However, ozonolysis generates stoichiometric amounts of phosphite byproducts, necessitating robust waste management. Propargyl cyclization employs greener solvents like ethanol but faces challenges in procuring propargyl precursors . Recent advances in flow chemistry and catalytic ozonolysis may enhance the sustainability of these routes.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylbenzyl)oxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Quinones, hydroxy derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that certain benzofuran derivatives exhibit selective toxicity against human cancer cell lines, suggesting the potential of 4-((4-Methylbenzyl)oxy)benzofuran-6-carboxylic acid as a lead compound in anticancer drug development .
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial effects. Preliminary studies demonstrate that derivatives of benzofuran can exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis has revealed that modifications to the benzofuran core can enhance antimicrobial potency .
Biological Research
Biological Mechanisms:
Research into the mechanisms of action for benzofuran derivatives indicates that they may interact with specific molecular targets within cells, potentially inhibiting key enzymes or disrupting cellular signaling pathways. For example, studies have shown that certain benzofuran compounds can inhibit protein tyrosine phosphatases, which play crucial roles in cellular signaling and cancer progression .
Structure-Activity Relationship Studies:
The SAR studies provide insights into how different substituents on the benzofuran ring influence biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the compound's efficacy against various biological targets .
Material Science
Benzofuran derivatives are explored as precursors in the synthesis of advanced materials due to their unique structural properties. The ability to modify the functional groups allows for tailoring materials with specific properties for applications in electronics and photonics.
Drug Discovery
The compound serves as a valuable building block in drug discovery, particularly in developing new therapeutic agents targeting microbial infections and cancer. Its diverse biological activities make it a candidate for further exploration in pharmaceutical formulations.
Case Studies
Mechanism of Action
The mechanism of action of 4-((4-Methylbenzyl)oxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzofuran-6-carboxylic Acid Derivatives
*Molecular weights calculated based on structural analysis.
Structural and Functional Insights
Substituent Effects on Lipophilicity and Solubility
- The target compound ’s (4-methylbenzyl)oxy group introduces significant steric bulk and lipophilicity compared to smaller substituents like methoxy (C₁₁H₁₀O₄, ) or hydroxy (C₁₀H₈O₄, ). This may enhance membrane permeability but reduce aqueous solubility.
- Metabolite M15 (C₁₇H₁₅N₃O₆) includes a pyrimidinyloxy group and hydroxymethyl substituent, suggesting tailored hydrogen-bonding capacity for target engagement.
Synthetic Accessibility
- The synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid involves propargyl bromide-mediated cyclization and hydrolysis, a route that could be adapted for the target compound by substituting propargyl bromide with a (4-methylbenzyl)oxy precursor.
Biological Relevance While the target compound’s activity is unreported, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was tested against M. Metabolite M15’s role as a glucokinase substrate metabolite underscores the therapeutic relevance of benzofuran derivatives in metabolic disease research.
Biological Activity
4-((4-Methylbenzyl)oxy)benzofuran-6-carboxylic acid is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a carboxylic acid group and a 4-methylbenzyl ether. This structural configuration is crucial for its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to 4-((4-Methylbenzyl)oxy)benzofuran-6-carboxylic acid exhibit a variety of biological activities, including:
- Anticancer Activity : Some benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 15 nM to over 100 µM against different cancer types, suggesting potent anticancer properties .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as seen in related studies where similar benzofuran derivatives inhibited pro-inflammatory cytokines and pathways .
- Antimicrobial Properties : Benzofuran derivatives are known for their antibacterial and antifungal activities. The presence of the benzofuran ring enhances the interaction with microbial targets, leading to effective inhibition .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to 4-((4-Methylbenzyl)oxy)benzofuran-6-carboxylic acid:
- Anticancer Studies : A study evaluated the cytotoxic effects of benzofuran derivatives against human cancer cell lines such as HeLa and MDA-MB-231. The results showed that certain derivatives had IC50 values as low as 15 nM, indicating strong potential for development as anticancer agents .
- Anti-inflammatory Mechanisms : In vivo studies demonstrated that related compounds could significantly reduce inflammation markers in animal models of asthma and other inflammatory conditions. These compounds inhibited the release of TNF-α and other cytokines, showcasing their therapeutic potential in treating inflammatory diseases .
- Antimicrobial Activity : A series of benzofuran derivatives were tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens like E. coli and Pseudomonas aeruginosa. This highlights their potential use in developing new antimicrobial agents .
Data Tables
The following table summarizes key findings from various studies on the biological activity of benzofuran derivatives:
Q & A
Basic Research Question
The synthesis of benzofuran-6-carboxylic acid derivatives typically involves multi-step routes, with key intermediates generated via condensation and hydrolysis. Two optimized pathways are notable:
Intermediate Synthesis :
- Starting Material : 4-Bromo-2-hydroxybenzaldehyde (25) and 2-(2,4-dichlorophenyl)ethan-1-amine (28).
- Key Steps :
- Condensation with EDCI to form methyl ester intermediates.
- Hydrolysis using lithium iodide (LiI) in pyridine to yield the carboxylic acid.
- Yield : 78–80% for intermediates, with an overall yield of 79% for the final product .
Alternative Hydrolysis :
Q. Comparison Table :
Which spectroscopic methods are most effective for characterizing 4-((4-Methylbenzyl)oxy)benzofuran-6-carboxylic acid, and what key spectral features should researchers monitor?
Basic Research Question
Characterization relies on complementary techniques:
¹H NMR :
- Aromatic protons (δ 6.5–8.0 ppm) and substituent patterns (e.g., methylbenzyl group δ ~2.4 ppm).
- Carboxylic acid protons may appear as broad signals (δ ~12 ppm) .
IR Spectroscopy :
- O-H stretch (2500–3300 cm⁻¹ for carboxylic acid).
- Benzofuran C-O-C asymmetric stretch (~1240 cm⁻¹) .
Mass Spectrometry (MS) :
- Molecular ion peak matching the molecular weight (e.g., m/z 296.3 for C₁₆H₁₂O₄).
Q. Analytical Table :
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | Aromatic and substituent proton signals | |
| IR | Carboxylic acid O-H and benzofuran C-O-C | |
| MS | Molecular ion confirmation |
How can researchers optimize the hydrolysis step in the synthesis of benzofuran-6-carboxylic acid derivatives to minimize side reactions?
Advanced Research Question
Hydrolysis of methyl esters to carboxylic acids is critical. Key factors include:
- Reagent Selection :
- Side Reactions :
Q. Recommendations :
- Use NaOH for derivatives with electron-withdrawing groups (e.g., nitro or fluoro substituents).
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.
What strategies resolve contradictions in reported yields between synthetic methods for benzofuran-6-carboxylic acid intermediates?
Advanced Research Question
Yield discrepancies often arise from:
Reaction Conditions :
- reports 79% overall yield using LiI, compared to 66% in earlier methods due to optimized reagent ratios and reduced side reactions .
Purification Methods :
- Column chromatography vs. recrystallization impacts recovery rates.
Substituent Effects :
Q. Mitigation Strategies :
- Replicate protocols with controlled variables (temperature, reagent purity).
- Use high-resolution MS or NMR to confirm intermediate integrity.
How are structural modifications of benzofuran-6-carboxylic acid derivatives methodologically designed to enhance biological activity?
Advanced Research Question
Case Study: LFA-1/ICAM-1 Antagonists
- Modification Strategy :
- Synthetic Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
